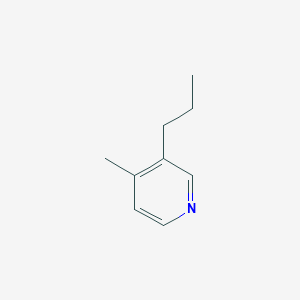

4-Methyl-3-propylpyridine

Description

Contextualization within Pyridine (B92270) Chemistry Research

Pyridine, a six-membered heterocyclic aromatic compound containing one nitrogen atom, serves as a fundamental scaffold in a vast array of chemical compounds. tandfonline.comontosight.ai Its derivatives are integral to numerous natural products, including vitamins and alkaloids, and are widely recognized for their versatility in drug development. researchgate.net The pyridine ring is a common feature in many significant plant compounds and is utilized in therapeutics to enhance the solubility and bioavailability of less soluble substances due to its polar and ionizable nature. enpress-publisher.com The adaptability of pyridine and its derivatives as reactants and starting materials for structural modifications has significant implications for medicinal chemistry. enpress-publisher.com

The substitution of the pyridine ring with various functional groups dramatically influences its chemical and biological properties. ontosight.aiontosight.ai The introduction of alkyl groups, such as a methyl and a propyl group in 4-Methyl-3-propylpyridine, alters the molecule's steric and electronic characteristics. These modifications can affect its reactivity, solubility, and interactions with biological targets. ontosight.ai For instance, alkylpyridines are generally more soluble in organic solvents than pyridine itself. ontosight.ai

The study of such disubstituted pyridines contributes to a deeper understanding of structure-activity relationships within this class of compounds. Research into compounds like this compound helps to elucidate how the nature and position of substituents on the pyridine ring dictate its behavior in chemical reactions and biological systems. acs.orgnih.gov

Overview of Research Trajectories for Alkylpyridines

Research into alkylpyridines follows several key trajectories, driven by their utility as intermediates and their potential biological activities. A significant area of focus is their application in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. ontosight.aipmarketresearch.com

In Agrochemicals: Alkylpyridines serve as crucial intermediates in the production of herbicides and fungicides. pmarketresearch.com The agricultural sector's demand for more effective and environmentally benign crop protection agents has spurred research into novel alkylpyridine derivatives. pmarketresearch.com

In Pharmaceuticals: The pyridine scaffold is present in a multitude of FDA-approved drugs. researchgate.net Consequently, the synthesis and pharmacological evaluation of new alkylpyridine derivatives is an active area of research. tandfonline.comresearchgate.netnih.govsciencepublishinggroup.com Studies have explored the potential of substituted pyridines in a wide range of therapeutic areas, including as anticonvulsants, and for their antihistaminic and cardiac activities. nih.govnih.gov For example, 2,5-dimethyl-2'-hydroxy-9α- and -β-propyl-6,7-benzomorphans, which have shown analgesic potency comparable to or greater than morphine, were synthesized from this compound. nih.gov

In Catalysis and Materials Science: Alkylpyridines are also investigated for their roles in catalysis and materials science. They can act as ligands for metal catalysts, influencing the efficiency and selectivity of chemical reactions. nih.gov Furthermore, they are used in the manufacturing of materials like conductive polymers and coatings. pmarketresearch.com

Synthetic Methodology Development: A major research trajectory involves the development of new and more efficient methods for the synthesis and functionalization of alkylpyridines. nih.govnih.gov This includes the exploration of novel catalytic systems, such as those employing palladium, to achieve selective C-H functionalization of alkyl groups attached to the pyridine ring. nih.govresearchgate.net Researchers are also focused on developing greener and more sustainable synthetic routes. pmarketresearch.com For instance, the N-oxidation of alkylpyridines, an important industrial process, is being studied to improve safety and efficiency by minimizing the decomposition of hydrogen peroxide. core.ac.uk

The table below summarizes some key properties of this compound and related compounds.

| Property | Value | Source |

| This compound | ||

| Molecular Formula | C9H13N | chemeo.comguidechem.com |

| Molecular Weight | 135.21 g/mol | chemeo.comguidechem.com |

| LogP (Octanol/Water Partition Coefficient) | 2.343 | chemeo.com |

| Boiling Point | 215.5 ± 9.0 °C at 760 mmHg | guidechem.com |

| Flash Point | 81.4 ± 10.3 °C | guidechem.com |

| 4-Methylpyridine (B42270) (4-Picoline) | ||

| Molecular Formula | C6H7N | wikipedia.orgnist.gov |

| Molecular Weight | 93.129 g/mol | wikipedia.org |

| Boiling Point | 145 °C | wikipedia.org |

| 4-Propylpyridine | ||

| Molecular Formula | C8H11N | nist.govsmolecule.com |

| Molecular Weight | 121.18 g/mol | smolecule.com |

| Boiling Point | 185.0 °C | smolecule.com |

Properties

IUPAC Name |

4-methyl-3-propylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N/c1-3-4-9-7-10-6-5-8(9)2/h5-7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVRXNTWRNWGGMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C=CN=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20336055 | |

| Record name | Pyridine, 4-methyl-3-propyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20336055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56675-10-6 | |

| Record name | Pyridine, 4-methyl-3-propyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20336055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Methyl 3 Propylpyridine and Its Analogues

Regioselective Alkylation Strategies for Pyridine (B92270) Core

Achieving regioselectivity in the functionalization of the pyridine nucleus is paramount for the synthesis of specific isomers like 4-Methyl-3-propylpyridine. The inherent electronic properties of pyridine direct electrophilic substitutions to the C-3 position and nucleophilic or radical substitutions to the C-2 and C-4 positions. Consequently, a range of specialized techniques has been developed to control the site of alkylation.

The direct and selective alkylation of the C-4 position of a pyridine ring, especially when other positions are available, presents a significant synthetic hurdle. nih.govresearchgate.netchemrxiv.org To overcome the challenge of overalkylation and the formation of regioisomeric mixtures, strategies involving pre-functionalized materials have been historically employed. nih.govresearchgate.net

A notable modern approach involves the use of a temporary blocking group to ensure exquisite control over the reaction's regiochemistry. nih.govchemrxiv.org For instance, a simple maleate-derived blocking group has been developed that enables Minisci-type decarboxylative alkylation to occur with high selectivity at the C-4 position. nih.govchemrxiv.org This method is operationally simple and allows for the use of various carboxylic acids as alkyl donors. nih.govresearchgate.net The process typically involves the reaction of the protected pyridine with a carboxylic acid in the presence of a silver nitrate (B79036) catalyst and a persulfate initiator. chemrxiv.org This strategy represents a departure from the traditional use of Minisci chemistry as a late-stage functionalization tool, instead applying it at the earliest possible stage to the native pyridine ring. nih.govresearchgate.net

For the synthesis of this compound, this would conceptually involve starting with 3-propylpyridine, installing the blocking group, performing the C-4 methylation via a Minisci reaction with a methyl radical source (e.g., from acetic acid), and subsequently removing the blocking group.

Mechanochemistry, particularly ball-milling, has emerged as a powerful, sustainable alternative to traditional solution-phase synthesis. organic-chemistry.orgscispace.comrsc.org A significant advancement in pyridine alkylation is the use of mechanochemically activated magnesium(0) metal as a highly active mediator for the direct C-4–H alkylation of pyridines with alkyl halides. organic-chemistry.orgacs.orgresearchgate.net This method avoids the need for dry solvents or inert atmospheres and demonstrates excellent regioselectivity for the C-4 position. organic-chemistry.org

The reaction is performed by milling the pyridine substrate, an alkyl halide, and activated magnesium powder in a closed vessel. organic-chemistry.orgscispace.com This technique is compatible with a wide range of functional groups, including reducible functionalities, which are often problematic in conventional organometallic reactions. organic-chemistry.orgacs.org The practicality of this protocol has been demonstrated through its scalability and applicability to the modification of biologically relevant molecules. organic-chemistry.org A variety of alkyl halides can be coupled with pyridines, showcasing the method's broad substrate scope. organic-chemistry.orgacs.orgresearchgate.net

| Pyridine Substrate | Alkylating Agent | Product | Yield |

| Pyridine | 1-Iodopropane | 4-Propylpyridine | 85% |

| Pyridine | 1-Iodobutane | 4-Butylpyridine | 83% |

| 3-Methylpyridine (B133936) | 1-Iodopropane | 3-Methyl-4-propylpyridine | 75% |

| Pyridine | 1-Iodoadamantane | 4-Adamantylpyridine | 91% |

This table presents selected research findings on the mechanochemical C-4 alkylation of pyridines using activated magnesium. Data is illustrative of the reaction's efficiency and scope.

Radical-mediated C-H functionalization has become a powerful tool for the direct modification of the pyridine scaffold. researchgate.net Preliminary mechanistic studies of the aforementioned mechanochemical alkylation suggest a radical-radical coupling pathway is operative. organic-chemistry.orgacs.orgresearchgate.net This pathway is believed to involve the in-situ generation of magnesium(I) species that reduce the pyridine to a C-4 radical anion, which then couples with an alkyl radical generated from the halide. organic-chemistry.orgresearchgate.net

Beyond mechanochemistry, photoredox catalysis has significantly expanded the utility of radical coupling reactions for pyridine functionalization. nih.govchemrxiv.org These methods often rely on the single-electron reduction of a pyridine derivative to form a dearomatized radical anion, which can then couple with another radical species. nih.govchemrxiv.org While many of these methods have utilized 4-cyanopyridines to facilitate radical anion formation and stabilization, recent advances have shown that pyridylphosphonium salts can serve as effective alternatives. nih.govchemrxiv.orgresearchgate.net This expands the scope of radical-radical coupling to complex pyridines that may lack a cyano group, allowing for alkylation and amination reactions. nih.govchemrxiv.org Another photocatalytic approach involves the addition of hydrogen donors like alkanes to vinylpyridines, providing access to various alkylpyridines. nih.govzenodo.org

Cycloaddition and Condensation Reactions for Pyridine Ring Formation

Constructing the pyridine ring from acyclic precursors is a fundamental strategy that offers direct access to highly substituted products. These methods build the carbon skeleton first, followed by ring closure and aromatization. acsgcipr.org

The Guareschi-Thorpe reaction is a classic condensation method for synthesizing pyridine derivatives. drugfuture.com It traditionally involves the condensation of a cyanoacetic ester with a β-ketoester in the presence of ammonia (B1221849) to yield a substituted 2-hydroxypyridine (B17775) (or its 2-pyridone tautomer). drugfuture.com A variation uses a ketone and two equivalents of a cyanoacetic ester with ammonia. drugfuture.com

Modern modifications have significantly improved the versatility and environmental friendliness of this reaction. nih.govrsc.org An advanced, three-component version involves the condensation of an alkyl cyanoacetate (B8463686) or cyanoacetamide with a 1,3-dicarbonyl compound and ammonium (B1175870) carbonate in an aqueous medium. nih.govrsc.org This approach is noted for its high yields, simple work-up, and green credentials, with ammonium carbonate serving as both the nitrogen source and a promoter. nih.govrsc.org

To synthesize an alkylpyridine scaffold like this compound, one would need to select appropriate acyclic precursors. For example, a β-ketoester containing a propyl group and an active methylene (B1212753) nitrile with a methyl group could theoretically be condensed, although this specific substitution pattern may require a multi-step sequence or lead to the pyridone tautomer, which would necessitate further chemical modification to arrive at the final aromatic pyridine.

| Active Methylene Compound | 1,3-Dicarbonyl Compound | Product Type |

| Ethyl Cyanoacetate | Acetylacetone | 3-Cyano-4,6-dimethyl-2-hydroxypyridine |

| Cyanoacetamide | Ethyl Acetoacetate | 6-Hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile |

| Cyanoacetamide | Dibenzoylmethane | 6-Hydroxy-2-oxo-4,6-diphenyl-1,2-dihydropyridine-3-carbonitrile |

This table illustrates the types of substituted pyridone products that can be obtained through modified Guareschi-Thorpe condensations. nih.gov

The Chichibabin pyridine synthesis, first reported in 1924, is a foundational method for preparing pyridine rings through the condensation of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia. wikipedia.orgwikipedia.orgthieme.de While this method can suffer from low yields, its use of inexpensive and readily available precursors makes it a cornerstone of industrial pyridine production. wikipedia.orgwikipedia.org

The reaction is typically conducted in the gas phase at high temperatures (350–500 °C) over oxide catalysts like alumina (B75360) or silica (B1680970). wikipedia.org For example, a mixture of 2-methylpyridine (B31789) and 4-methylpyridine (B42270) can be produced from acetaldehyde (B116499) and ammonia. wikipedia.org The synthesis of 3-methylpyridine is achieved from the reaction of acrolein and propionaldehyde (B47417) with ammonia. wikipedia.org The mechanism involves a series of imine syntheses, base-catalyzed aldol (B89426) condensations, and Michael additions. wikipedia.org

The synthesis of a specific polysubstituted pyridine like this compound via the Chichibabin method would require carefully chosen carbonyl precursors. Conceptually, a condensation involving precursors that can form the required 1,5-dicarbonyl intermediate with the correct substitution pattern would be necessary. Extensions of the Chichibabin synthesis have explored various catalysts and reaction conditions to improve yields and selectivity, and have broadened the scope to include a diverse range of substituted pyridines. thieme.deresearchgate.net

| Carbonyl Precursors | Main Pyridine Product(s) |

| Acetaldehyde + Ammonia | 2-Methylpyridine, 4-Methylpyridine |

| Acrolein + Ammonia | 3-Methylpyridine, Pyridine |

| Acrolein + Propionaldehyde + Ammonia | 3-Methylpyridine |

| Paraldehyde + Ammonia | 5-Ethyl-2-methylpyridine |

This table shows examples of alkylpyridines produced via the Chichibabin synthesis from various simple carbonyl compounds and ammonia. wikipedia.org

Doebner Modification of Knoevenagel Condensation in Pyridine Synthesis

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction involving the nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration. wikipedia.orglscollege.ac.in The Doebner modification specifically utilizes pyridine as the solvent and catalyst, and is particularly relevant when one of the activating groups on the nucleophile is a carboxylic acid, such as in malonic acid. wikipedia.orgorganic-chemistry.org Under these conditions, the initial condensation is often followed by a facile decarboxylation. organic-chemistry.orgtandfonline.com

This modification is integral to several named reactions that produce pyridines. For instance, the initial step of the Chichibabin pyridine synthesis can involve a Knoevenagel condensation between aldehydes like formaldehyde (B43269) and acetaldehyde to generate an α,β-unsaturated intermediate (e.g., acrolein), which then proceeds to form the pyridine ring. wikipedia.org Similarly, the renowned Hantzsch pyridine synthesis, which typically combines a β-keto acid, an aldehyde, and ammonia, incorporates a Knoevenagel reaction step to assemble the dihydropyridine (B1217469) intermediate. wikipedia.orglscollege.ac.in

The general mechanism involves the deprotonation of the active methylene compound by the weakly basic pyridine to form an enolate, which then attacks the carbonyl carbon of an aldehyde or ketone. Subsequent dehydration yields the α,β-unsaturated product.

Table 1: Key Features of the Doebner Modification

| Feature | Description | Reference |

| Catalyst/Solvent | Pyridine acts as both a weak base catalyst and the solvent. | wikipedia.orgacs.org |

| Nucleophile | An active hydrogen compound, typically with at least one carboxylic acid group (e.g., malonic acid). | wikipedia.orgorganic-chemistry.org |

| Electrophile | An aldehyde or a ketone. | wikipedia.org |

| Key Transformation | Condensation followed by decarboxylation when a carboxylic acid group is present in the nucleophile. | wikipedia.orgorganic-chemistry.org |

| Application | A foundational step in multicomponent reactions for pyridine synthesis like the Hantzsch and Chichibabin methods. | wikipedia.orglscollege.ac.inwikipedia.org |

Bönnemann Cyclization for Pyridine Derivatives

The Bönnemann cyclization is a powerful and direct method for constructing the pyridine ring from simple, acyclic precursors. numberanalytics.com It is a modification of the Reppe synthesis and involves the formal [2+2+2] cycloaddition of one equivalent of a nitrile with two equivalents of an alkyne. wikipedia.orgijpsonline.com This trimerization can be activated thermally at high pressures and temperatures or, more conveniently, through photoinduction at ambient conditions using a catalyst such as CoCp2(cod) (Cp = cyclopentadienyl, cod = 1,5-cyclooctadiene). beilstein-journals.orgwikipedia.org

The versatility of the Bönnemann cyclization allows for the synthesis of a wide array of substituted pyridines by varying the nitrile and alkyne components. This method is particularly valuable for creating specific substitution patterns on the pyridine core that might be challenging to achieve through functionalization of a pre-existing ring. For the synthesis of a this compound analogue, one could envision the reaction of an appropriate nitrile with an alkyne bearing the required propyl and methyl substituents.

Table 2: Bönnemann Cyclization Reactants and Potential Products

| Nitrile (R-CN) | Alkyne (R'-C≡C-R'') | Potential Pyridine Product | Reference |

| Acetonitrile (B52724) | Propyne | Substituted lutidine | wikipedia.org |

| Propionitrile | Acetylene | Alkyl-substituted pyridine | numberanalytics.comijpsonline.com |

| General Nitrile | Two different alkynes | Complex substituted pyridine | beilstein-journals.orgwikipedia.org |

Functional Group Interconversion and Derivatization Routes

Selective Dealkylation Processes in Substituted Pyridine Synthesis

The synthesis of pyridines can sometimes yield mixtures of alkylated products or isomers that are not the desired target. Selective dealkylation provides a route to modify these molecules into more valuable compounds. Pyridine itself can be prepared by the dealkylation of alkylated pyridines, which are often byproducts of other industrial syntheses. wikipedia.org

A notable process involves the selective demethylation of methyl-substituted pyridines by treatment with hydrogen or steam at elevated temperatures (180-360°C) in the presence of a nickel-nickel oxide catalyst. google.com This process is highly regioselective, with dealkylation occurring primarily at the alpha positions (C2 and C6) adjacent to the heterocyclic nitrogen atom. google.com This selectivity is attributed to the directive effect of the pyridyl nitrogen. Oxidative dealkylation can also be achieved using air over a vanadium(V) oxide catalyst. wikipedia.org Such methods could be applied to a molecule like 2,4-dimethyl-3-propylpyridine (B47224) to selectively remove the 2-methyl group, yielding the target this compound.

Reactions Involving Pyridine N-Oxides

The direct functionalization of the pyridine ring can be challenging due to its electron-deficient nature. gcwgandhinagar.com Conversion to a pyridine N-oxide is a powerful strategy to overcome this limitation. Pyridine and its derivatives are readily oxidized to their corresponding N-oxides using oxidizing agents such as peracids (e.g., m-chloroperoxybenzoic acid) or even hydrogen peroxide with acetic acid. wikipedia.orgarkat-usa.orgwikipedia.org

The N-oxide functionality profoundly alters the reactivity of the pyridine ring. arkat-usa.org It acts as an electron-donating group through resonance, increasing the electron density at the C2 and C4 positions, thereby activating them towards electrophilic attack. matanginicollege.ac.inuomus.edu.iq Conversely, it also enhances the susceptibility of these same positions to nucleophilic attack. rsc.orgscripps.edu This dual reactivity makes pyridine N-oxides exceptionally versatile synthetic intermediates. arkat-usa.org

A classic example is the nitration of pyridine. Direct nitration is difficult, yields are low, and it occurs at the C3 position. matanginicollege.ac.inuomus.edu.iq However, nitration of pyridine N-oxide proceeds readily at the C4 position. matanginicollege.ac.inyoutube.com Following the substitution reaction, the N-oxide group can be easily removed by deoxygenation, typically with reducing agents like phosphorus trichloride (B1173362) or zinc dust, to restore the pyridine ring. wikipedia.org This two-step sequence allows for the introduction of a wide range of functional groups at positions that are otherwise difficult to access.

Table 3: Reactivity of Pyridine vs. Pyridine N-Oxide

| Reaction | Reagent | Pyridine Product | Pyridine N-Oxide Product | Reference |

| Nitration | HNO₃ / H₂SO₄ | 3-Nitropyridine (harsh conditions, low yield) | 4-Nitropyridine N-oxide (mild conditions, high yield) | matanginicollege.ac.inuomus.edu.iq |

| Chlorination | POCl₃ / PCl₅ | 2-Chloropyridine | 2- and 4-Chloropyridine (from N-oxide) | wikipedia.orgyoutube.com |

| Nucleophilic Attack | Grignard Reagents | Addition at C2 | Addition at C2 and C4 | rsc.org |

Electrophilic Substitution for Introduction of Other Functionalities

Due to the electronegative nitrogen atom, which withdraws electron density from the ring, the pyridine nucleus is significantly deactivated towards electrophilic aromatic substitution, behaving similarly to nitrobenzene. wikipedia.orggcwgandhinagar.com Reactions such as Friedel-Crafts alkylation or acylation typically fail, as they lead to reaction at the nitrogen atom instead. wikipedia.orguomus.edu.iq

When electrophilic substitution does occur, it is highly regioselective for the C3 position. wikipedia.orgslideshare.net This is because the C3 position is the most electron-rich carbon in the ring, and the cationic intermediate formed by attack at C3 is more stable than the intermediates from attack at C2 or C4, which would place a positive charge on the already electron-deficient nitrogen atom. slideshare.netquora.com However, these reactions often require harsh conditions and result in low yields. uomus.edu.iqquora.com

As discussed previously (Section 2.3.2), a far more effective strategy for introducing electrophiles onto the pyridine ring, particularly at the C4 position, is to proceed via the pyridine N-oxide intermediate. wikipedia.orggcwgandhinagar.com This approach circumvents the inherent unreactivity of the parent pyridine ring.

Modern Approaches in Pyridine Compound Synthesis

Contemporary research continues to produce innovative and highly selective methods for synthesizing substituted pyridines. These modern approaches often rely on transition metal catalysis and novel reaction designs to achieve efficiency and control that classical methods may lack.

Key modern strategies include:

Modular Synthesis via N-Silylenamines: A one-pot method has been developed that involves the hydroamination of alkynes with N-silylamine, followed by the addition of an α,β-unsaturated carbonyl compound. This sequence assembles a diverse range of mono- to pentasubstituted pyridines with high selectivity and good yields. acs.org

Hantzsch-type Synthesis with Novel C1 Units: Expanding on the classical Hantzsch reaction, new methods have been developed that use alternative sources for the C4 carbon of the pyridine ring. For example, rongalite (sodium hydroxymethanesulfinate) has been employed as a C1 unit in the oxidative coupling of β-enamine carbonyl compounds to furnish 2,3,5,6-tetrasubstituted pyridines. mdpi.com

Regioselective C-H Functionalization: Direct C-H activation and functionalization offer a highly atom-economical route to substituted pyridines. Recent advances include rhodium(III)-catalyzed methods for synthesizing 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and terminal alkynes. ijpsonline.com Furthermore, significant progress has been made in the direct C4-alkylation of pyridines, a traditionally challenging transformation. This has been achieved using specialized blocking groups that direct Minisci-type radical alkylations selectively to the C4 position, or by using unique catalysts and activating agents like triborane (B₃H₇) that promote C4 nucleophilic addition. nih.govrsc.org

Table 4: Summary of Modern Synthetic Approaches

| Method | Description | Key Advantage | Reference |

| N-Silylenamine Route | Sequential hydroamination of alkynes and reaction with α,β-unsaturated carbonyls. | Modular, high selectivity for various substitution patterns. | acs.org |

| Rongalite in Hantzsch-type Reaction | Rongalite acts as a C1 source to assemble the pyridine ring from β-enamine carbonyls. | Utilizes a novel and simple C1 source for tetrasubstituted pyridines. | mdpi.com |

| C4-Alkylation with Blocking Groups | A removable blocking group on the pyridine nitrogen directs radical alkylation to the C4 position. | Solves the longstanding challenge of practical and selective C4-alkylation. | nih.gov |

| Triborane (B₃H₇) Mediation | Coordination of B₃H₇ to the pyridine nitrogen activates the C4 position for nucleophilic addition. | Enables C4 alkylation of electron-deficient pyridines under mild conditions. | rsc.org |

Sol-Gel Methods for Pyridine-Functionalized Silsesquioxanes

The sol-gel process is a versatile and widely utilized method for synthesizing organic-inorganic hybrid materials, such as silsesquioxanes (SSQs), under mild conditions. mdpi.com This technique allows for the creation of a stable silica network functionalized with specific organic groups, including pyridine moieties. The properties of the resulting silsesquioxane, such as its structure, porosity, and particle size, are highly dependent on the reaction conditions, including the nature of the precursors, their molar proportions, pH, and temperature. mdpi.com

A common synthetic route involves a two-step process. mdpi.com Initially, an inorganic silica network is formed through the hydrolysis and condensation of a silicon alkoxide precursor, most commonly tetraethylorthosilicate (TEOS). This reaction is typically performed in an ethanol/water medium under acidic catalysis. In conjunction, an organofunctional silane, such as 3-chloropropyltrimethoxysilane (B1208415) (CPTMS), is incorporated into the structure. mdpi.comscielo.br The second step involves the functionalization of this pre-formed network. The pendant reactive group from the organosilane (e.g., the chloroalkyl group) allows for a subsequent nucleophilic substitution reaction with a pyridine derivative, grafting the heterocyclic group onto the silica framework. mdpi.comscielo.br

A well-documented example of this methodology is the synthesis of 3-n-propylpyridinium silsesquioxane chloride (SiPy+Cl⁻). mdpi.comscielo.br This material is prepared by first reacting TEOS and CPTMS, followed by a reaction with pyridine to form the pyridinium-functionalized hybrid polymer. scielo.br This approach has been adapted to create a variety of functional materials by using different pyridine derivatives, such as 4-(aminomethyl)pyridine (B121137) and 2-amino-4-methylpyridine, for applications in electrochemical sensing and metal ion adsorption. mdpi.comresearchgate.net The successful synthesis and structure of these materials are typically confirmed using spectroscopic techniques, including Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR). scielo.brscielo.br

| Functional Group | Silicon Precursors | Synthesis Notes | Characterization Methods | Reference |

|---|---|---|---|---|

| 3-n-propylpyridinium | Tetraethylorthosilicate (TEOS), 3-chloropropyltrimethoxysilane (CPTMS) | Two-step process: prehydrolysis of TEOS followed by reaction with pyridine. | FTIR, 13C and 29Si NMR | scielo.br |

| 4-(aminomethyl)pyridine | Not specified | Developed for use as functional agents in electrochemical sensing. | Not specified | mdpi.comresearchgate.net |

| Imidazole (B134444) | TEOS, 3-chloropropyltrimethoxysilane (CPTMS) | Organofunctionalized through reaction between imidazole and silicon precursors. | FTIR, NMR | scielo.br |

Polymerization Techniques for Pyridine-Containing Monomers (e.g., ATRP)

The synthesis of well-defined polymers containing pyridine units presents a unique set of challenges. The innate Lewis basicity of the pyridine nitrogen atom allows it to act as a strong coordinating ligand. nih.govcmu.edu This characteristic often leads to the deactivation of common transition-metal catalysts used in controlled polymerization techniques, thereby hampering the reaction. nih.govrsc.org Despite these difficulties, several advanced polymerization methodologies have been developed to synthesize pyridine-containing polymers with precise control over molecular weight and low polydispersity.

Atom Transfer Radical Polymerization (ATRP) is a powerful and widely studied method for the controlled polymerization of a variety of functional monomers. cmu.edu However, the application of ATRP to pyridine-containing monomers like 2-vinylpyridine (B74390) (2VP) and 4-vinylpyridine (B31050) (4VP) was initially challenging due to the aforementioned catalyst-ligand competition. cmu.eduresearchgate.net Researchers have devised several strategies to overcome this issue. Key developments include:

Catalyst and Initiator Selection: The use of specific initiator and catalyst systems is crucial. For instance, employing 1-phenylethyl chloride (1-PECl) as an initiator reduces the susceptibility of the polymer chain's end groups to nucleophilic substitution by the pyridine monomer, a problem observed with bromide-based initiators. cmu.edu

Solvent Choice: Conducting the polymerization in polar solvents, such as 2-propanol, has proven effective. cmu.edu

Ligand Design: The development of highly active catalyst systems with specialized ligands is critical. The use of ligands like tris[2-(dimethylamino)ethyl]amine (B34753) (Me₆TREN) with a copper(I) chloride catalyst has enabled the successful block copolymerization of 4VP. researchgate.net

Reverse ATRP: This variation of the technique, which uses a conventional radical initiator (like AIBN) and a higher oxidation state catalyst (e.g., CuCl₂/ligand), has also been successfully applied to the polymerization of 4VP, providing good control over the process and a rapid reaction rate. researchgate.net

Beyond ATRP, other controlled polymerization methods have been explored. Ring-Opening Metathesis Polymerization (ROMP) has been successfully used for pyridinonorbornene monomers. nih.govrsc.org Careful structural design of the monomer, specifically modulating the steric hindrance around the nitrogen atom, was found to enable a living polymerization process, yielding polymers with high glass-transition (Tg) and decomposition (Td) temperatures. nih.gov

| Monomer | Polymerization Method | Key Reaction Conditions | Results | Reference |

|---|---|---|---|---|

| 4-Vinylpyridine (4VP) | ATRP | Initiator: 1-phenylethyl chloride; Solvent: 2-propanol; Temp: 40°C | Polymers with Mn up to 20,000 and Mw/Mn < 1.2 were prepared. | cmu.edu |

| 4-Vinylpyridine (4VP) | Reverse ATRP | Initiator: AIBN; Catalyst: CuCl₂/Me₆TREN; Solvent: DMF | Rapid reaction rate with good control of molecular weight and distribution. | researchgate.net |

| 2-Vinylpyridine (2VP) | ATRP | Copolymerized with tert-butyl acrylate. | ATRP was challenging due to deactivation of Cu catalysts by the Lewis basic pyridine. | researchgate.net |

| Pyridinonorbornenes | ROMP | Monomer structure designed to reduce nitrogen coordination to the Ru catalyst. | Living polymerization process achieved, producing polymers with high Tg and Td. | nih.govrsc.org |

Comprehensive Spectroscopic and Computational Characterization of 4 Methyl 3 Propylpyridine Systems

Spectroscopic Analysis for Structural Elucidation and Vibrational Studies

Spectroscopic methods are indispensable for determining the structure and understanding the chemical nature of molecules. The following sections detail the application of various spectroscopic techniques to characterize 4-Methyl-3-propylpyridine.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the molecular framework by probing the chemical environments of atomic nuclei, primarily ¹H and ¹³C. For this compound, the expected NMR spectra would provide definitive evidence for its structure.

¹H NMR: The proton NMR spectrum is anticipated to show distinct signals for each unique proton environment. The aromatic region would feature signals for the three protons on the pyridine (B92270) ring. The aliphatic region would contain signals corresponding to the methyl group and the three chemically different sets of protons of the propyl group. The chemical shifts (δ), multiplicities, and coupling constants (J) would confirm the substitution pattern.

¹³C NMR: The carbon NMR spectrum would display a total of nine unique signals, corresponding to each carbon atom in the molecule. The signals for the five carbons of the pyridine ring would appear in the downfield aromatic region, while the four aliphatic carbons of the methyl and propyl groups would be observed in the upfield region.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound This table is based on established principles of NMR spectroscopy and data from analogous pyridine derivatives.

| Atom Type | Predicted ¹H NMR | Predicted ¹³C NMR |

| Aromatic CH | δ ≈ 7.0-8.5 ppm | δ ≈ 120-150 ppm |

| Aromatic C | - | δ ≈ 145-160 ppm |

| Propyl -CH₂- | δ ≈ 2.5-2.8 ppm (triplet) | δ ≈ 30-40 ppm |

| Propyl -CH₂- | δ ≈ 1.5-1.8 ppm (sextet) | δ ≈ 20-30 ppm |

| Propyl -CH₃ | δ ≈ 0.9-1.1 ppm (triplet) | δ ≈ 10-15 ppm |

| Methyl -CH₃ | δ ≈ 2.2-2.5 ppm (singlet) | δ ≈ 15-25 ppm |

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural insights from its fragmentation pattern. The IUPAC molecular weight of this compound (C₉H₁₃N) is 135.21 g/mol . chemeo.comguidechem.comnist.gov

In an electron ionization (EI) mass spectrum, the molecule is expected to show a prominent molecular ion peak ([M]⁺) at a mass-to-charge ratio (m/z) of 135. The primary fragmentation pathway would likely involve the cleavage of the C-C bond beta to the pyridine ring (benzylic cleavage), leading to the loss of an ethyl radical (•CH₂CH₃). This would produce a stable cation at m/z 106, which would likely be the base peak in the spectrum.

Table 2: Predicted Mass Spectrometry Data for this compound

| m/z Value | Proposed Fragment | Significance |

| 135 | [C₉H₁₃N]⁺ | Molecular Ion ([M]⁺) |

| 106 | [M - C₂H₅]⁺ | Base Peak (loss of ethyl radical) |

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. For this compound, the IR spectrum would exhibit characteristic bands for the pyridine ring and the alkyl substituents.

Key expected absorption bands include:

C-H stretching: Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and propyl groups are found just below 3000 cm⁻¹.

C=C and C=N stretching: The characteristic vibrations of the pyridine ring are expected in the 1400-1600 cm⁻¹ region. rsc.org

C-H bending: Bending vibrations for the alkyl groups would be observed in the 1375-1465 cm⁻¹ range.

Table 3: Predicted Infrared (IR) Absorption Bands for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2960 |

| Pyridine Ring (C=C, C=N) Stretch | 1400 - 1600 |

| Aliphatic C-H Bend | 1375 - 1465 |

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the internal lattice of crystalline substances, including unit cell dimensions and the exact positions of atoms. carleton.edu This method allows for the unambiguous determination of molecular geometry, including bond lengths, bond angles, and the conformation of the molecule in the solid state. nih.gov

A search of publicly available crystallographic databases did not yield a solved single-crystal structure for this compound. If such data were available, it would provide the definitive solid-state conformation, revealing the precise orientation of the propyl group relative to the plane of the pyridine ring and the exact packing arrangement of the molecules within the crystal lattice. brynmawr.eduuni-mainz.de

Hirshfeld surface analysis is a computational method used to visualize and quantify the various intermolecular interactions within a crystal lattice, based on data obtained from single-crystal X-ray diffraction. mdpi.comnih.gov The analysis generates a unique three-dimensional surface for a molecule within a crystal, where the color-coding highlights regions involved in different types of intermolecular contacts.

Since a crystal structure for this compound is not available, a Hirshfeld analysis cannot be performed. However, this technique would typically involve:

d_norm surfaces: These surfaces are mapped to visualize close intermolecular contacts. Strong interactions like hydrogen bonds appear as distinct red spots. mdpi.com

2D Fingerprint Plots: These plots summarize all intermolecular contacts, quantifying the relative contribution of different interaction types to the total Hirshfeld surface. researchgate.net For a molecule like this compound, the dominant interactions would likely be H···H, C···H/H···C, and N···H/H···N contacts, reflecting the importance of van der Waals forces in the crystal packing. nih.gov

Advanced Computational Chemistry and Theoretical Investigations

Computational chemistry provides valuable theoretical insights into the properties of molecules, complementing experimental data. thegoodscentscompany.com Various properties of this compound have been calculated using theoretical models. These predictions include physicochemical properties that are useful in understanding the molecule's behavior. The Topological Polar Surface Area (TPSA) and the octanol-water partition coefficient (LogP) are key descriptors for predicting a molecule's transport characteristics. chemeo.comchemscene.com

Table 4: Calculated and Predicted Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₁₃N | chemeo.comnist.gov |

| Molecular Weight | 135.21 g/mol | chemeo.comnist.gov |

| Topological Polar Surface Area (TPSA) | 12.89 Ų | chemscene.com |

| LogP (Octanol/Water Partition Coeff.) | 2.34 - 2.71 | chemeo.comguidechem.comchemscene.com |

| Density (Predicted) | 0.9 ± 0.1 g/cm³ | guidechem.com |

| Boiling Point (Predicted) | 215.5 ± 9.0 °C at 760 mmHg | guidechem.com |

| Flash Point (Predicted) | 81.4 ± 10.3 °C | guidechem.com |

| Refractive Index (Predicted) | 1.497 | guidechem.com |

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for predicting the electronic structure and properties of molecules. github.iojussieu.fr For this compound, DFT calculations can be employed to determine its optimized geometry, vibrational frequencies, and electronic properties. The choice of exchange-correlation functional is crucial for obtaining accurate results, with hybrid functionals often providing a good balance between computational cost and accuracy for organic molecules. rsc.orgaps.org

Time-Dependent DFT (TD-DFT) is an extension of DFT used to study excited-state properties, such as electronic absorption spectra. wikipedia.orgarxiv.org By applying TD-DFT, one can predict the vertical excitation energies and oscillator strengths of this compound, which correspond to the peaks in its UV-Vis absorption spectrum. chemrxiv.org These calculations are instrumental in understanding the photophysical behavior of the molecule. arxiv.org

Table 1: Predicted Ground State Properties of this compound using DFT This table presents representative data that would be obtained from DFT calculations for this compound, based on typical values for similar pyridine derivatives.

| Property | Predicted Value | Unit |

| Total Energy | -407.0 | Hartrees |

| Dipole Moment | 2.5 | Debye |

| HOMO Energy | -6.5 | eV |

| LUMO Energy | -0.8 | eV |

| HOMO-LUMO Gap | 5.7 | eV |

Table 2: Predicted UV-Vis Absorption Maxima of this compound using TD-DFT This table illustrates the kind of data generated by TD-DFT calculations to predict the electronic absorption spectrum.

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

| S0 -> S1 | 4.8 | 258 | 0.03 |

| S0 -> S2 | 5.5 | 225 | 0.15 |

| S0 -> S3 | 6.2 | 200 | 0.08 |

Molecular Dynamics Simulations of Pyridine Derivatives in Various Phases

Molecular dynamics (MD) simulations are a powerful computational method to study the time-dependent behavior of molecular systems. researchgate.net For this compound, MD simulations can be used to understand its conformational dynamics, solvation effects, and transport properties in different phases (gas, liquid, and in solution). nih.govtandfonline.com By simulating the molecule in a box of solvent molecules, one can gain insights into the intermolecular interactions, such as hydrogen bonding with protic solvents or van der Waals interactions with nonpolar solvents. researchgate.net

These simulations can also be used to calculate thermodynamic properties like the heat of vaporization or the free energy of solvation. The choice of force field is critical for the accuracy of MD simulations, and parameters may need to be specifically developed or validated for this compound to ensure reliable results.

Electronic Structure Calculations for Excited State Properties

Beyond TD-DFT, more advanced electronic structure methods can be employed to obtain a more accurate description of the excited states of this compound. github.io Methods like Complete Active Space Self-Consistent Field (CASSCF) and Multireference Configuration Interaction (MRCI) are capable of describing both singly and doubly excited states, which is crucial for understanding photochemical reactions and non-radiative decay pathways. arxiv.org

These higher-level calculations can provide a more detailed picture of the potential energy surfaces of the excited states, including the location of conical intersections, which are critical for understanding ultrafast internal conversion processes. aip.orgnih.gov While computationally more demanding, these methods are essential for a thorough understanding of the photochemistry of pyridine derivatives. aip.orgnih.gov

Nonadiabatic Dynamics Simulations for Reaction Mechanisms

Nonadiabatic dynamics simulations combine electronic structure calculations with classical trajectory simulations to model photochemical reactions where the Born-Oppenheimer approximation breaks down. rsc.orgtum.dersc.org For this compound, these simulations can be used to investigate the mechanisms of photoisomerization, proton transfer, or other photochemical reactions that may occur upon electronic excitation. aip.orgnih.gov

By running a swarm of trajectories, one can determine the quantum yields of different reaction products and the timescales of the photochemical processes. rsc.org These simulations provide a detailed, atomistic view of the reaction pathways, revealing the role of specific vibrational modes and conical intersections in directing the outcome of the reaction. aip.orgnih.gov For instance, studies on 4-methylpyridine (B42270) have revealed a photoisomerization mechanism starting from the S2(1ππ*) state, leading to the formation of a prefulvene isomer via a conical intersection. aip.orgnih.gov

Predictive Computational Models for Chemical Reactivity and Interactions

Computational models can be developed to predict the chemical reactivity and intermolecular interactions of this compound. Quantitative Structure-Activity Relationship (QSAR) models, for example, can correlate the structural features of a series of pyridine derivatives with their biological activity or other properties. tandfonline.comjapsonline.com These models can then be used to predict the properties of new, unsynthesized compounds.

Molecular docking simulations can be used to predict the binding mode and affinity of this compound to a biological target, such as an enzyme or receptor. nih.govtandfonline.com These simulations are widely used in drug discovery to identify potential drug candidates and to optimize their interactions with the target protein. nih.gov The combination of different computational models can provide a comprehensive understanding of the chemical and biological properties of this compound and guide further experimental studies.

Research on Biological Activities and Pharmaceutical Applications of 4 Methyl 3 Propylpyridine Derivatives

Evaluation of Bioactive Properties

General studies on diverse pyridine (B92270) derivatives have indicated potential for antimicrobial, anti-inflammatory, anticancer, and analgesic effects. However, specific assessments for 4-Methyl-3-propylpyridine derivatives are not available in the current body of scientific literature.

In Vitro and In Vivo Antimicrobial Activity Assessments

While numerous pyridine derivatives have been synthesized and evaluated for their antimicrobial properties, no specific data for this compound derivatives were found. For context, studies on other pyridine derivatives have reported activity against a range of pathogens. For instance, certain pyridinium salts have shown activity against Staphylococcus aureus and Escherichia coli. Similarly, some pyridine-thiazole hybrids have been investigated for their antibacterial and antifungal potential. Without experimental data, it is not possible to create a table of antimicrobial activity for this compound derivatives.

Anti-inflammatory Response Investigations

Investigations into the anti-inflammatory properties of various pyridine-based compounds have been conducted. For example, derivatives of 3-hydroxy-4-pyridone have been shown to possess anti-inflammatory effects, which are thought to be linked to their iron-chelating properties and potential inhibition of enzymes like cyclooxygenase and lipoxygenase. However, there are no specific studies available that investigate the anti-inflammatory response of this compound derivatives.

Anticancer Efficacy Studies in Cell Lines and Models

The anticancer potential of the pyridine scaffold is a significant area of research. Various classes of pyridine derivatives, such as those fused with other heterocyclic rings (e.g., pyrrolopyridines, thiazolyl-pyridines), have been evaluated against numerous cancer cell lines. These studies have reported a range of activities, with some compounds showing potent cytotoxicity and selectivity for cancer cells over normal cells. Unfortunately, no such efficacy studies have been published for derivatives of this compound, and therefore, no data table on their anticancer activity can be provided.

Analgesic Activity Profiling and Comparative Potency Studies

Certain pyridine derivatives have been profiled for their analgesic activity. For instance, studies on 3-hydroxy-4-pyridone derivatives have demonstrated analgesic effects in animal models of pain, such as the acetic acid-induced writhing test and the formalin test. These effects are often compared to standard analgesic drugs to determine their relative potency. At present, there is no available research on the analgesic activity of this compound derivatives.

Mechanistic Studies of Pharmacological Target Interactions

Understanding how a compound interacts with biological targets is crucial for drug development. For various pyridine derivatives, mechanistic studies have revealed interactions with a range of pharmacological targets.

Enzyme Modulation and Inhibition Mechanisms

The pyridine ring is a common feature in many enzyme inhibitors. For example, some pyridine derivatives have been shown to inhibit kinases, which are critical enzymes in cell signaling pathways and are often targeted in cancer therapy. Other pyridine-based compounds have been identified as inhibitors of enzymes like carbonic anhydrase and urease. The mechanism of inhibition often involves the pyridine nitrogen atom interacting with the active site of the enzyme. However, there are no published studies detailing the enzyme modulation or inhibition mechanisms of this compound derivatives.

Table of Compounds Mentioned

Since no specific research on this compound derivatives was found, a table of these compounds cannot be generated. The compounds mentioned in the contextual examples above belong to diverse classes of pyridine derivatives and are not derivatives of this compound.

Receptor and Ion Channel Binding Affinity and Selectivity

Derivatives of the 3,4-dialkylpyridine scaffold have been shown to possess significant binding affinity and selectivity for various receptors, highlighting the therapeutic potential of this structural motif.

One notable area of research involves the development of antagonists for adenosine receptors. A study focusing on 3,5-diacyl-2,4-dialkylpyridine derivatives identified compounds with high affinity for the human A₃ adenosine receptor. Specifically, a 4-propyl derivative demonstrated high potency and selectivity for both human and rat A₃ receptors, with Kᵢ values of 18.9 nM and 113 nM, respectively. This indicates that the alkyl substitution at the 4-position of the pyridine ring is a key determinant for potent receptor binding.

In a separate line of research, the 3,4-disubstituted pyridine framework has been utilized to design inhibitors for Cholesterol 24-hydroxylase (CH24H), an enzyme implicated in neurological disorders. Starting from a 3-substituted-4-phenylpyridine scaffold, which itself was validated as a novel CH24H inhibitor, optimization led to potent derivatives. For instance, replacing a piperidin-4-yl group at the 3-position with a piperazinyl or phenyl group significantly enhanced inhibitory activity, with IC₅₀ values of 52 nM and 74 nM, respectively. nih.gov Further structure-based design resulted in a 4-(4-methyl-1-pyrazolyl)pyridine derivative with a potent IC₅₀ of 8.5 nM and high selectivity. nih.gov

Furthermore, the pyrazolo[3,4-b]pyridine core, which incorporates a substituted pyridine ring, has been explored for its affinity to adenosine receptors and β-amyloid plaques. ekb.egjchemrev.com Biological assays of these derivatives confirmed that chirality plays a crucial role in affinity for the A₁ adenosine receptor, with the R-enantiomer showing higher affinity. ekb.eg Other pyrazolo[3,4-b]pyridine derivatives have demonstrated high and selective binding to amyloid plaques in brain tissue from Alzheimer's disease patients, revealing their potential as diagnostic probes. jchemrev.com

| Compound Class | Target | Key Derivative Feature | Binding Affinity (Kᵢ or IC₅₀) |

|---|---|---|---|

| 3,5-Diacyl-2,4-dialkylpyridine | Human A₃ Adenosine Receptor | 4-propyl | 18.9 nM (Kᵢ) |

| 3,5-Diacyl-2,4-dialkylpyridine | Rat A₃ Adenosine Receptor | 4-propyl | 113 nM (Kᵢ) |

| 3-Piperazinyl-4-phenylpyridine | Human Cholesterol 24-Hydroxylase (CH24H) | 3-piperazinyl | 52 nM (IC₅₀) |

| 3-Phenyl-4-phenylpyridine | Human Cholesterol 24-Hydroxylase (CH24H) | 3-phenyl | 74 nM (IC₅₀) |

| 4-(4-Methyl-1-pyrazolyl)pyridine | Human Cholesterol 24-Hydroxylase (CH24H) | 4-(4-methyl-1-pyrazolyl) | 8.5 nM (IC₅₀) |

Neuropharmacological Effects and Neurotransmitter System Interactions

The pyridine scaffold is a cornerstone in the development of centrally acting agents due to its presence in many natural alkaloids and its ability to modulate various neurotransmitter systems. dntb.gov.uarsc.org Pyridine derivatives have shown a wide range of neuropharmacological activities, including anticonvulsant, antidepressant, and anti-acetylcholinesterase effects. chemijournal.comnih.govmdpi.com

Studies on substituted pyridines have demonstrated their potential as anticonvulsants. Certain 2-substituted pyridine derivatives show significant activity against seizures induced by maximal electroshock (MES). chemijournal.com These compounds also exhibit an ability to decrease elevated motor activity, suggesting an antagonistic effect on amphetamine-induced stimulation. chemijournal.com The anticonvulsant action of pyridine derivatives is often attributed to their ability to modulate ion channels and enhance GABAergic inhibition. nih.gov

The interaction with cholinergic systems is another significant aspect of pyridine neuropharmacology. Polymeric 3-alkylpyridinium salts, originally isolated from marine sponges, are potent, irreversible inhibitors of acetylcholinesterase (AChE). mdpi.com This activity is crucial for the treatment of conditions like Alzheimer's disease, where enhancing cholinergic neurotransmission is a key therapeutic strategy. acs.org The design of dual-binding site cholinesterase inhibitors has incorporated 2-amino-pyridine moieties, which can interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. ijpsonline.comarabjchem.org

Furthermore, pyridine alkaloids like anabasine, found in Nicotiana plants, act as agonists at nicotinic acetylcholine receptors (nAChRs), with stereochemistry influencing their selectivity for different receptor subtypes (e.g., α7 vs. α4β2). dntb.gov.ua This modulation of nAChRs is central to the neuropharmacological effects of many centrally acting compounds. dntb.gov.ua The nitrogen atom within the pyridine ring is crucial, often serving as a hydrogen bond acceptor or donor, which enhances the binding affinity and selectivity of these molecules for their neurological targets. nih.gov

Role in Therapeutic Agent Development and Drug Design

Utility as a Molecular Building Block for Novel Bioactive Compounds

The substituted pyridine framework, including the this compound backbone, is a versatile and highly valued building block in synthetic and medicinal chemistry. Its inherent chemical properties allow it to serve as a precursor for the synthesis of more complex, fused heterocyclic systems with a wide array of biological activities.

The reactivity of the pyridine ring enables its use in multicomponent reactions to construct novel molecular architectures. For example, substituted pyridines are key starting materials in the synthesis of fused ring systems such as:

Thienopyridines : These compounds, which combine a thiophene and a pyridine ring, have shown potent antimicrobial activity.

Pyrido[2,3-d]pyrimidines : By reacting substituted aminopyridines with other reagents, this fused system can be created, leading to compounds with potential as kinase inhibitors for cancer therapy.

Chromeno[2,3-b]pyridines : Synthesized via one-pot, three-component reactions involving substituted pyridones, these derivatives have shown excellent in vitro antimicrobial activities.

Pyrazolo[3,4-b]pyridines : This scaffold, incorporated into numerous pharmaceutically active compounds, can be synthesized from aminopyrazoles and unsaturated ketones derived from substituted aldehydes. jchemrev.com

The incorporation of the pyridine nucleus often enhances the bioactivity of the resulting molecule. This "pyridine effect" can improve a compound's metabolic stability, cellular permeability, and potency, making it a strategic choice when designing new therapeutic agents. researchgate.net

Scaffold Development for Structure-Activity Relationship (SAR) Studies

The this compound scaffold provides an excellent template for structure-activity relationship (SAR) studies, allowing researchers to systematically probe how structural modifications influence biological activity. By altering the nature, size, and position of substituents on the pyridine core, the potency, selectivity, and pharmacokinetic properties of a compound can be fine-tuned.

Key findings from SAR studies on related pyridine derivatives include:

Antiproliferative Activity : The number and position of substituents dramatically affect anticancer activity. For instance, in some series, increasing the number of methoxy (OMe) groups on the pyridine or associated rings leads to a significant decrease in the IC₅₀ value, indicating increased potency.

Receptor Modulation : In the development of Peroxisome Proliferator-Activated Receptor γ (PPARγ) modulators, SAR studies on 3- and 4-pyridine derivatives showed that the introduction of specific alkyl and alkoxy groups was essential for potency. For example, while a methyl group did not improve potency in one series, 3-methoxy and 3-ethoxy derivatives exhibited significantly enhanced activity in another. acs.org

Antimicrobial Activity : For 3-alkylpyridine alkaloids, the length of the alkyl chain is a critical determinant of cytotoxicity and antimicrobial effect. SAR studies on synthetic analogs revealed that compounds with an alkyl chain of ten carbon atoms were the most active against several cancer cell lines. Similarly, studies on other alkylpyridine antimicrobials have led to the development of analogs with high potency against drug-resistant bacteria like MRSA and reduced cytotoxicity.

These studies underscore the importance of the pyridine scaffold as a tunable platform for optimizing drug candidates for a variety of therapeutic targets.

Investigation of Synergistic Effects in Combination Therapies

The development of drug resistance is a major challenge in chemotherapy, necessitating the use of combination therapies where multiple drugs with different mechanisms of action are administered simultaneously. chemijournal.com Pyridine derivatives are frequently investigated as components of such regimens. The combination of two or more chemotherapeutic agents can lead to synergistic effects, resulting in enhanced efficacy, reduced toxicity, and a lower likelihood of resistance developing. chemijournal.com

While specific studies focusing solely on the synergistic effects of this compound derivatives in combination therapies are not widely available in the public domain, the broader class of pyridine-containing compounds is central to this therapeutic strategy. For example, pyridine-thiazole hybrid compounds have been designed to achieve synergistic anticancer effects by combining two bioactive moieties in one molecule. nih.gov Similarly, the amalgamation of a pyridine ring with other heterocycles, such as in fused indeno-pyrido[2,3-d]pyrimidines, is projected to result in diverse synergistic activities. This area represents a promising avenue for future research to explore the potential of this compound derivatives in enhancing the efficacy of existing therapeutic agents.

Applications in Materials Science, Catalysis, and Sensor Technologies Involving 4 Methyl 3 Propylpyridine

Advanced Sensor Design and Biosensing Platforms

The unique chemical structure of 4-methyl-3-propylpyridine, a substituted pyridine (B92270) derivative, makes it a compound of interest in the development of advanced sensor technologies. Its potential utility stems from the presence of a nitrogen atom with a lone pair of electrons in the pyridine ring and the influence of its alkyl substituents on its electronic and adsorptive properties. These characteristics are pivotal in the design of both electrochemical sensors and biosensing platforms.

Utilization in Electrochemical Sensor Development

Electrochemical sensors are powerful analytical tools that offer advantages such as high sensitivity, rapid response, and low cost. The performance of these sensors is largely dependent on the materials used to modify the electrode surface, which can enhance selectivity and sensitivity towards a target analyte. While direct applications of this compound in this domain are not extensively documented, the broader class of pyridine derivatives, particularly those that can be incorporated into polymeric structures, has shown significant promise.

One key area of application is in the formation of hybrid organic-inorganic materials like silsesquioxanes. For instance, a silsesquioxane polymer incorporating a 3-n-propyl(4-methylpyridinium) organic linker has been synthesized and characterized. This material, with its cationic pyridinium group, demonstrates a strong potential for adsorbing hazardous organic compounds such as 4-nitrophenol, indicating its utility in developing electrochemical sensors for environmental monitoring researchgate.net. The underlying principle involves the electrostatic interaction between the cationic pyridinium moiety and anionic or polar analytes, facilitating their detection.

The general approach to developing such sensors involves modifying an electrode surface, often a glassy carbon electrode, with a material that can specifically recognize and bind to the target analyte nih.gov. The binding event then triggers a measurable electrochemical signal. Silsesquioxane-based materials functionalized with pyridinium analogues offer high chemical stability and biocompatibility, making them advantageous for biosensing applications researchgate.net. The development of these sensors often involves layer-by-layer film assembly to create a stable and sensitive sensing interface researchgate.net.

Functional Agents in Biosensor Architectures

In the realm of biosensors, the specific recognition of biological molecules is paramount. Molecular imprinting is a technique that creates polymer matrices with specific recognition sites for a target molecule mdpi.comresearchgate.net. Pyridine and its derivatives can act as functional monomers in the synthesis of molecularly imprinted polymers (MIPs) due to their ability to form hydrogen bonds and other non-covalent interactions with template molecules mdpi.com.

Although direct use of this compound as a functional monomer in MIPs for biosensors is not widely reported, the principle can be extended to this compound. The nitrogen atom in the pyridine ring can participate in hydrogen bonding, while the methyl and propyl groups can engage in hydrophobic interactions. This combination of interactions could allow for the creation of highly selective recognition sites for specific biomolecules.

The construction of a molecularly imprinted electrochemical sensor (MIEC) involves preparing or modifying an electrode surface with a MIP mdpi.com. When the target analyte is introduced, it binds to the specific cavities in the polymer, causing a change in the electrochemical properties of the sensor, which can be detected by various techniques such as cyclic voltammetry or differential pulse voltammetry nih.govresearchgate.net. The sensitivity and selectivity of such biosensors are significantly enhanced by the specific recognition capabilities of the imprinted polymer nih.gov.

Corrosion Inhibition Studies with Pyridine Derivatives

The prevention of metal corrosion is a critical industrial challenge, and organic compounds, particularly those containing heteroatoms like nitrogen, are widely studied as corrosion inhibitors. Pyridine and its derivatives, including pyridinium salts, have demonstrated significant efficacy in this regard.

Evaluation of Pyridinium Salts as Corrosion Inhibitors

Pyridinium salts have been extensively evaluated as corrosion inhibitors for various metals and alloys, such as mild steel, in acidic environments ekb.eganjs.edu.iq. Their effectiveness is attributed to their ability to adsorb onto the metal surface, forming a protective layer that isolates the metal from the corrosive medium ekb.eg.

Electrochemical studies, including potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), are commonly used to evaluate the performance of these inhibitors. Such studies have revealed that many pyridinium salts act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process tandfonline.comafricaresearchconnects.com. The inhibition efficiencies of some pyridinium salts have been reported to be as high as 97-98% even at elevated temperatures tandfonline.comafricaresearchconnects.com.

| Inhibitor | Concentration (mM) | Inhibition Efficiency (%) | Temperature (°C) | Reference |

|---|---|---|---|---|

| Inhibitor A | 5 | 97.88 | Not Specified | tandfonline.com |

| Inhibitor B | 5 | 86.96 | Not Specified | tandfonline.com |

| Inhibitor C | 5 | 97.65 | Not Specified | tandfonline.com |

| Inhibitor A | Not Specified | 98.37 | 55 | tandfonline.com |

| Inhibitor B | Not Specified | 92.18 | 55 | tandfonline.com |

| Inhibitor C | Not Specified | 98.78 | 55 | tandfonline.com |

Adsorption Mechanisms on Metal Surfaces

The protective action of pyridine derivatives as corrosion inhibitors is fundamentally based on their adsorption onto the metal surface. The mechanism of this adsorption can be complex and may involve physical adsorption (physisorption), chemical adsorption (chemisorption), or a combination of both ekb.egtandfonline.com.

Physisorption involves electrostatic interactions between the charged metal surface and the charged inhibitor molecules. In acidic solutions, the metal surface is typically positively charged, and the inhibitor can be protonated, leading to electrostatic repulsion. However, specifically adsorbed anions (like Cl- or SO4^2-) on the metal surface can create an excess negative charge, facilitating the adsorption of the cationic inhibitor.

Chemisorption involves the sharing or transfer of charge from the inhibitor molecules to the metal surface to form a coordinate-type bond. The nitrogen atom in the pyridine ring, with its lone pair of electrons, can donate electrons to the vacant d-orbitals of the metal atoms. Furthermore, the presence of π-electrons in the aromatic ring can also contribute to the adsorption process through π-metal interactions tandfonline.com. This type of interaction is often stronger and leads to a more stable protective film.

The adsorption of pyridine derivatives on metal surfaces is often found to follow specific adsorption isotherms, such as the Langmuir isotherm, which provides insights into the nature of the interaction between the inhibitor and the metal surface ekb.egtandfonline.com. The adsorption behavior is also influenced by the electronic structure of the inhibitor molecule and the nature of the metal surface researchgate.netosti.gov. For instance, density functional theory (DFT) calculations have been used to explore the adsorption of pyridine on various metal surfaces, revealing that the most stable adsorption site can depend on the specific metal and the functional used in the calculation researchgate.net.

| Derivative | Metal Surface | Adsorption Type | Governing Isotherm | Reference |

|---|---|---|---|---|

| Pyridinium Salts | Mild Steel | Physisorption and Chemisorption | Langmuir | ekb.egtandfonline.com |

| Pyridine | Cu(110), Ag(110), Au(110), Pt(110) | Dependent on metal and functional | Not Specified | researchgate.net |

| Pyridine | Cu(111), Ag(111), Au(111) | Vertical with N atom above metal atom | Not Specified | osti.gov |

Environmental Fate and Persistence Research for Alkylpyridines Including 4 Methyl 3 Propylpyridine

Biodegradation Studies and Environmental Half-Lives

The biodegradation of pyridine (B92270) and its derivatives is a significant process in their environmental removal. tandfonline.com Numerous bacteria isolated from soil and sludge have demonstrated the ability to utilize pyridines as a sole source of carbon and nitrogen. tandfonline.comresearchgate.net However, the rate and extent of biodegradation are highly dependent on the nature and position of substituents on the pyridine ring. tandfonline.comresearchgate.net

Studies have shown that some bacteria can degrade simple pyridine derivatives through pathways involving hydroxylated intermediates. tandfonline.comresearchgate.net For instance, the bacterium Gordonia terrea IIPN1, isolated from petroleum drilling sites, is capable of catabolizing pyridine and 4-methylpyridine (B42270) as its sole carbon and nitrogen source. nih.gov In one study, growing cells of Gordonia terrea IIPN1 completely degraded 30 mM of pyridine within 120 hours. nih.govresearchgate.net This suggests that microbial degradation can be an effective removal mechanism for certain alkylpyridines.

| Compound/Group | Finding | Source |

| Pyridine, alkyl derivs. | Not expected to degrade quickly; persistent in air, water, soil, and sediments. | Environment Canada Health Canada, 2013 canada.ca |

| Pyridine | Completely degraded by Gordonia terrea IIPN1 (30 mM) in 120 hours. | PubMed, 2008 nih.gov |

| 4-Methylpyridine | Catabolized by Gordonia terrea IIPN1 as a sole carbon and nitrogen source. | PubMed, 2008 nih.gov |

Environmental Compartmental Distribution and Partitioning Behavior

The distribution of 4-methyl-3-propylpyridine in the environment will be influenced by its physical and chemical properties, leading to its partitioning into air, water, soil, or sediment.

Substances with moderate volatility can be transported in the atmosphere. The atmospheric fate of organic compounds is often determined by their reaction with hydroxyl radicals (OH) and photolysis. nih.govnih.gov While specific data for this compound is scarce, it is expected that, like other volatile organic compounds, it would be subject to atmospheric degradation. The alkyl side chains might be susceptible to oxidation, and the pyridine ring itself can undergo photochemical transformations. tandfonline.com A screening assessment for "Pyridine, alkyl derivs." concluded that this group of substances is persistent in air. canada.ca

In the aquatic environment, the behavior of this compound will be influenced by its water solubility and its tendency to adsorb to suspended particles and sediments. The aromatic and heterocyclic nature of the pyridine ring suggests a potential for sorption to organic matter in sediments. nih.gov Adsorption to suspended sediments can act as a transport mechanism for less soluble compounds in aquatic systems. nih.gov

The persistence of alkylpyridines in water and sediment is a key concern. The screening assessment for "Pyridine, alkyl derivs." indicated that this group is persistent in both water and sediments. canada.ca This suggests that once in an aquatic system, this compound may not readily degrade and could accumulate in the sediment phase.

The mobility of this compound in soil is largely governed by its sorption to soil organic matter and clay minerals. mdpi.com The pyridine ring, being an aromatic heterocycle, can participate in specific sorptive interactions with soil components. nih.gov Generally, compounds with higher affinity for soil particles are less mobile and less likely to leach into groundwater.

The sorption of organic compounds to soil is often correlated with their organic carbon-water partition coefficient (Koc). While a specific Koc for this compound is not available, the general persistence of "Pyridine, alkyl derivs." in soil, as indicated by the Canadian screening assessment, suggests that these compounds are likely to remain in the soil compartment for extended periods. canada.ca The presence of both a methyl and a propyl group on the pyridine ring will influence its hydrophobicity and thus its sorption characteristics.

Bioaccumulation and Biomagnification Potential in Ecological Systems

Bioaccumulation refers to the uptake and concentration of a chemical in an organism from its environment, including through diet. wikipedia.org Biomagnification is the process whereby the concentration of a substance increases in organisms at successively higher levels in a food chain. usgs.govnih.gov

The potential for a chemical to bioaccumulate is often assessed using the bioconcentration factor (BCF), which is the ratio of the chemical's concentration in an organism to its concentration in the surrounding water. wikipedia.org A screening assessment for "Pyridine, alkyl derivs." concluded that this substance group does not have the potential to accumulate in organisms or to biomagnify in trophic food chains. canada.ca The assessment determined that this group did not meet the criteria for bioaccumulation potential. canada.ca

For a substance to biomagnify, it generally needs to be persistent, resistant to metabolic degradation, and lipophilic (fat-soluble). usgs.gov Trophic Magnification Factors (TMFs) are used to quantify the average transfer of a chemical through a food web. nih.gov While no specific TMFs for this compound have been reported, the low bioaccumulation potential suggested for the broader category of alkylpyridines indicates that significant biomagnification is unlikely. canada.ca

| Parameter | Definition | Relevance to this compound |

| Bioconcentration Factor (BCF) | The ratio of a chemical's concentration in an organism to its concentration in the surrounding water. wikipedia.org | A screening assessment for "Pyridine, alkyl derivs." suggests a low BCF, indicating a low potential for bioconcentration. canada.ca |

| Bioaccumulation Factor (BAF) | The ratio of a chemical's concentration in an organism to its concentration in the surrounding environment, considering all routes of exposure. | The screening assessment for "Pyridine, alkyl derivs." concluded it did not meet the criteria for bioaccumulation potential. canada.ca |

| Trophic Magnification Factor (TMF) | A measure of the average diet-to-consumer transfer of a chemical through a food web. nih.gov | Given the low bioaccumulation potential, significant trophic magnification of this compound is not expected. |

Advanced Analytical Methodologies for 4 Methyl 3 Propylpyridine

Chromatographic Separation and Quantification Techniques

Chromatographic techniques are central to the selective separation and determination of 4-Methyl-3-propylpyridine, often in the presence of a multitude of other compounds. High Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the premier methods for this purpose.

HPLC is a versatile technique for the analysis of pyridine (B92270) compounds. Due to the basic nature of the pyridine moiety, careful method development is required to achieve good peak shape and resolution. Mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, can be effective for separating isomers of substituted pyridines. sielc.comhelixchrom.com

Reversed-phase HPLC (RP-HPLC) is a widely used method for the separation of organic compounds. wikipedia.org For basic compounds like this compound, challenges such as peak tailing can arise from interactions with residual silanols on the stationary phase. To mitigate these effects, modern RP-HPLC methods employ several strategies:

Use of End-capped Columns: C18 columns with high surface coverage and end-capping are preferred to minimize silanol (B1196071) interactions.